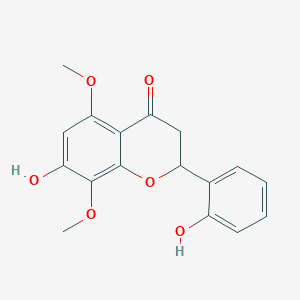

7,2/'-Dihydroxy-5,8-diMethoxyflavanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"7,2'-Dihydroxy-5,8-diMethoxyflavanone" belongs to the class of compounds known as flavanones, a type of flavonoids which are polyphenolic compounds possessing a 15-carbon skeleton. Flavanones are known for their diverse biological activities and are found in various plants.

Synthesis Analysis

The synthesis of homoisoflavonoids, which are structurally similar to "7,2'-Dihydroxy-5,8-diMethoxyflavanone," has been achieved through linear steps starting from known 4-chromenones. A key feature of these syntheses includes chemoselective reduction and selective deprotection strategies (Lee et al., 2016). Furthermore, a scalable method for synthesizing phytoestrogen flavanones via an optimized route from commercially available precursors has been reported, demonstrating the potential for gram-scale production (Kim et al., 2022).

Molecular Structure Analysis

The molecular structure of "7,2'-Dihydroxy-5,8-diMethoxyflavanone" and related compounds has been elucidated through various spectroscopic methods. These studies provide insights into the distinctive features of flavanones, including their functional groups and stereochemistry which are crucial for their biological activity (Horie et al., 1995).

Chemical Reactions and Properties

Flavanones, including "7,2'-Dihydroxy-5,8-diMethoxyflavanone," undergo a variety of chemical reactions that highlight their reactivity and functional group transformations. These reactions are pivotal in the synthesis of diverse flavanone derivatives with enhanced biological activities or altered physical and chemical properties (Liu et al., 2010).

Physical Properties Analysis

The physical properties of flavanones, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for the compound's stability, formulation, and application in various fields (Min et al., 1996).

Chemical Properties Analysis

The chemical properties of "7,2'-Dihydroxy-5,8-diMethoxyflavanone" such as reactivity towards different chemical reagents, stability under various conditions, and its ability to undergo specific chemical transformations, are essential for understanding its interactions and functionality in biological systems (Zhang et al., 2016).

Scientific Research Applications

Antimicrobial Activity : 7-hydroxy-5,8-dimethoxyflavanone displayed antimicrobial activity against Staphylococcus aureus, S. epidermidis, Trichophyton mentagrophytes, and Microsporum canis (Santos et al., 2014).

Anticancer Potential : The compound has been associated with anticancer activities. For instance, a study found that 4′,7-dimethoxyflavanone showed antiproliferative effects on human breast cancer MCF-7 cells and caused cell cycle arrest and apoptosis (Choi et al., 2011).

Anti-platelet Aggregation : Certain flavanones, including 7,2/'-Dihydroxy-5,8-diMethoxyflavanone-related compounds, exhibited significant anti-platelet aggregation activity in vitro (Chen et al., 2007).

Cytotoxic Properties : 7-hydroxy-5,6-dimethoxyflavanone, isolated from the tree bark of Cryptocarya costata, was evaluated for its cytotoxic properties against murine leukemia P-388 cells (Usman et al., 2006).

Antimycobacterial Activity : The compound has shown moderate antimycobacterial activity against Mycobacterium tuberculosis, indicating potential uses in treating bacterial infections (Suksamrarn et al., 2004).

Synthetic and Structure-Activity Relationship Studies : Synthetic analogues of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone have been created to study their structure-activity relationship, particularly in the context of cytotoxicity against cancer cell lines (Min et al., 1996).

Cholinesterase Inhibitory Properties : A study on Onosma hispida reported a new flavanone with cholinesterase inhibitory properties, similar in structure to 7,2/'-Dihydroxy-5,8-diMethoxyflavanone (Ahmad et al., 2003).

Anti-inflammatory Effects : Flavanones related to 7,2/'-Dihydroxy-5,8-diMethoxyflavanone from green perilla leaves showed significant inhibition of nitric oxide production in interleukin 1β-stimulated rat hepatocytes, indicating potential anti-inflammatory effects (Nakajima et al., 2015).

Mechanism of Action

Target of Action

Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

A related compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been shown to attenuate tnf-α-induced expression of vascular cell adhesion molecule-1 (vcam-1) through egfr/pkcα/pi3k/akt/sp1-dependent induction of heme oxygenase-1 (ho-1) in human cardiac fibroblasts . This suggests that 7,2’-Dihydroxy-5,8-dimethoxyflavanone may have similar interactions with its targets.

Biochemical Pathways

Based on the mode of action of the related compound mentioned above, it can be inferred that it may influence the egfr/pkcα/pi3k/akt/sp1 signaling pathway and induce the expression of ho-1 .

Result of Action

Based on the related compound, it can be inferred that it may have anti-inflammatory effects by attenuating the expression of vcam-1 .

properties

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYKCNDMHBDJEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,2'-Dihydroxy-5,8-dimethoxyflavanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)

![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)